![molecular formula C14H20 B8005568 Diethyldicyclopentadiene,mixture of isomers CAS No. 307496-25-9](/img/structure/B8005568.png)
Diethyldicyclopentadiene,mixture of isomers
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Description
Diethyldicyclopentadiene, mixture of isomers, is generally immediately available in most volumes . It is used in various grades including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .
Synthesis Analysis
Diethyldicyclopentadiene is used for the synthesis of organometallic compounds . The Chemical Vapor Deposition (CVD) of carbon and carbon-related compounds are very well developed. This includes, for example, the CVD preparation of carbon nanotubes (CNT), graphene, diamond thin films, as well as various carbon-doped materials (such as C-doped GaAs, AlGaAs, etc.) .Molecular Structure Analysis
The molecular structure of Diethyldicyclopentadiene, mixture of isomers, is represented by the empirical formula C14H20 . It has a CAS Number of 874651-66-8 and a molecular weight of 188.31 .Physical And Chemical Properties Analysis
Diethyldicyclopentadiene, mixture of isomers, has a refractive index of 1.496 (lit.) . It has a boiling point of 191 °C (lit.) and a density of 0.924 g/mL at 25 °C (lit.) .Safety and Hazards
properties
IUPAC Name |
5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMAINGVKHIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC2C1C3CC2C=C3)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628858 |
Source
|
Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Methano-1H-indene, diethyl-3a,4,7,7a-tetrahydro- | |
CAS RN |
874651-66-8 |
Source
|
Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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